molecular formula C14H22O2 B3056956 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol CAS No. 75546-54-2

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol

Cat. No.: B3056956
CAS No.: 75546-54-2
M. Wt: 222.32 g/mol
InChI Key: BHVGRRDNGXMZNS-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is an organic compound characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and 3-chloropropanol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenol group can be reduced to form a cyclohexanol derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base or a catalyst facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(tert-butyl)-4-(3-oxopropyl)-6-methylphenol.

    Reduction: Formation of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylcyclohexanol.

    Substitution: Formation of various alkylated or arylated derivatives of the original compound.

Scientific Research Applications

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the phenol group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-4-methylphenol: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.

    4-(3-hydroxypropyl)-6-methylphenol: Lacks the tert-butyl group, affecting its stability and reactivity.

    2-(tert-butyl)-6-methylphenol:

Uniqueness

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is unique due to the combination of the tert-butyl, hydroxypropyl, and methyl groups on the phenol ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-4-(3-hydroxypropyl)-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-10-8-11(6-5-7-15)9-12(13(10)16)14(2,3)4/h8-9,15-16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGRRDNGXMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75546-54-2
Record name 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075546542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W26FN251L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension lithium aluminum hydride (15.2 g) in tetrahydrofuran (500 mL) is added over a period of 60 minutes ethyl 3-[3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl]propionate (80.0 g) in tetrahydrofuran (100 mL). The mixture is heated at reflux for 2 hours and then quenched by the sequential addition of water (17 mL), 10% aqueous sodium hydroxide (17 mL) and water (51 mL). The resulting suspension is washed with tetrahydrofuran and the filtrate is concentrated to give 40 g of crude 3-[3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl]propanol. The crude intermediate is crystallized from heptane/toluene to give 38 g of light yellow crystals. The 1H NMR and field desorption spectra are consistent with the above-specified product.
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15.2 g
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80 g
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500 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

A pressure container was charged with 62.4 g (0.38 mol) of 2-methyl-6-t-butylphenol, 14.7 g (0.076 mol) of a methanol solution containing 28% sodium methoxide and 17.4 g (0.076 mol) of titanium tetraethoxide. The mixture was heated under reduced pressure to distill a mixture of 13.0 g (0.41 mol) of methanol and 14.1 g (0.31 mol) of ethanol out of the reaction system. Thereafter, 53.2 g (0.92 mol) of allyl alcohol and 38.7 g (0.42 mol) of toluene were added to the reaction system and the atmosphere in the reaction system was replaced by nitrogen. Then, the reaction system was tightly closed, heated up to 210° C. and kept at that temperature for 7 hours. Then, the reaction system was cooled to room temperature. A sample of the reaction solution was analyzed by gas-chromatography. The desied product, 3-(3-t-butyl-4-hydroxy-5-methylphenyl)propanol was obtained in a yield of 78%.
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62.4 g
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13 g
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14.1 g
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53.2 g
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38.7 g
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Synthesis routes and methods V

Procedure details

To the solution obtained above after hydrogen gas evolution had ceased, 45 g (0.27 mol) of 2-methyl-6-t-butylphenol were added, and then heated under reduced pressure, thereby 15 g (0.47 mol) of methanol were removed from the reaction system. Then, 15.9 g (0.27 mol) of allyl alcohol and 13.5 g (0.15 mol) of toluene were added thereto. The resulting solution after the addition of toluene and allyl alcohol were transferred to a pressure container, and the atmosphere thereof was substituted with nitrogen gas, sealed and heated up to 210° C. and maintained at the same temperature for 4 hours. Thereafter the reaction mixture was cooled to room temperature and a sample thereof was analyzed by gas-chromatography. The desired product, 3-(3-t-butyl-4-hydroxy-5-methylphenyl)propanol was obtained in a yield of 82%.
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45 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol
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2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol
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2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol
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2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol
Reactant of Route 6
2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol

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